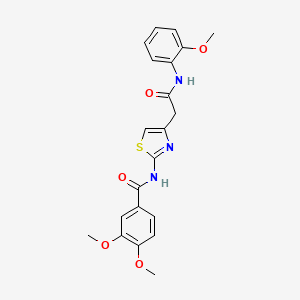

3,4-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-27-16-7-5-4-6-15(16)23-19(25)11-14-12-30-21(22-14)24-20(26)13-8-9-17(28-2)18(10-13)29-3/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAHJNVCPNGRIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar benzamide compounds have been widely used in medical, industrial, biological and potential drug industries. They have shown a wide range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory.

Mode of Action

It is known that benzamides interact with their targets to exert their effects. The compound’s interaction with its targets could lead to changes in cellular processes, which could result in its observed effects.

Biochemical Pathways

Benzamides are known to affect various biochemical pathways depending on their specific targets. The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the target proteins.

Biological Activity

3,4-Dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzamide moiety : This is known for its diverse biological activities, including antitumor effects.

- Thiazole ring : Associated with various pharmacological properties, particularly in cancer therapy.

- Methoxy groups : These electron-donating groups can enhance the compound's lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation, similar to other benzamide derivatives which have shown kinase inhibition properties .

- Induction of Apoptosis : Studies indicate that compounds with thiazole rings can induce apoptosis in cancer cells by modulating Bcl-2 family proteins .

Antitumor Activity

Several studies have investigated the antitumor effects of compounds similar to this compound. The following table summarizes findings from key studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 1.61 ± 1.92 | Bcl-2 inhibition |

| Compound B | HT29 (colon cancer) | 1.98 ± 1.22 | Apoptosis induction |

| This compound | Jurkat (T-cell leukemia) | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound are yet to be published.

Case Studies

- Anticancer Activity in Preclinical Models : In a study evaluating the efficacy of thiazole derivatives, compounds structurally similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to assess cell viability and found that modifications in the thiazole ring significantly impacted activity levels .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that the presence of methoxy groups on the phenyl ring enhances activity against cancer cells. The study indicated that substituents at specific positions on the thiazole and benzamide moieties are crucial for maximizing biological efficacy .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antitumor Activity : Benzothiazole derivatives have been shown to possess significant antitumor properties. For instance, studies have demonstrated that 2-substituted benzothiazoles can inhibit various cancer cell lines, including breast and ovarian cancers .

- Antimicrobial Properties : Compounds containing thiazole and benzamide moieties have been noted for their antimicrobial efficacy against various pathogens .

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 3,4-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide. Key points include:

- Substituent Effects : The presence of methoxy groups at specific positions on the benzene ring enhances lipophilicity and biological activity. Studies indicate that increasing electron-donating groups can improve binding affinity to biological targets .

- Thiazole Influence : The thiazole ring contributes to the compound's ability to interact with various biological pathways, potentially enhancing its therapeutic profile.

Case Studies

Several studies provide insights into the effectiveness of similar compounds:

- Study on Antitumor Activity : A recent investigation into benzothiazole derivatives revealed that modifications at the 2-position significantly increased cytotoxicity against cancer cell lines. The study highlighted a specific derivative exhibiting nanomolar inhibitory activity against ovarian cancer cells .

- Antimicrobial Evaluation : A compound structurally related to our target was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. Results showed promising activity, suggesting potential for further development as an antibiotic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of 3,4-dimethoxybenzamide and a thiazole ring bearing a 2-methoxyphenylaminoethyl side chain. Key comparisons with related molecules include:

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The nitro group in Ro-61-8048 () enhances enzyme inhibition potency compared to methoxy or chloro substituents .

- Steric effects : Bulky substituents (e.g., dihydrodioxin in ) may influence binding pocket accessibility.

Physicochemical Properties

Q & A

Basic: What are the standard synthetic routes for 3,4-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, and how can purity be optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Thiazole Core Formation : Reacting 2-amino-4-substituted thiazole derivatives with veratraldehyde (3,4-dimethoxybenzaldehyde) under reflux in ethanol with acetic acid as a catalyst. This forms the Schiff base intermediate via condensation (e.g., (3,4-dimethoxy-benzylidene)-(4-phenyl-thiazol-2-yl)-amine) .

- Amide Coupling : The thiazole intermediate is further functionalized via coupling with activated carboxylic acid derivatives (e.g., benzoyl chloride analogs) in pyridine or DCM, followed by purification via recrystallization or chromatography .

Optimization Tips : - Use anhydrous solvents and controlled stoichiometry to minimize side reactions.

- Monitor reaction progress with TLC and confirm purity via HPLC or melting point analysis. Recrystallization in ethanol/water mixtures improves yield and purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

- 1H/13C NMR :

- Thiazole protons : Look for singlet peaks near δ 7.5–8.5 ppm for the thiazole C-H.

- Methoxy groups : Sharp singlets at δ ~3.8–4.0 ppm (integration for six protons from two methoxy groups).

- Amide N-H : A broad signal near δ 10–12 ppm .

- IR Spectroscopy :

- Strong stretches at ~1650–1680 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-O from methoxy groups) .

- Mass Spectrometry :

- ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns matching the complex substituents .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial potency) across studies?

Answer: Contradictions often arise from:

- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, or growth media pH. Standardize protocols using CLSI guidelines .

- Compound Stability : Degradation under storage (e.g., hydrolysis of the amide bond in humid conditions). Confirm stability via HPLC pre- and post-assay .

- Solubility Effects : Use DMSO stocks ≤1% v/v to avoid solvent toxicity. Include solubilizing agents (e.g., β-cyclodextrin) for hydrophobic derivatives .

Advanced: What computational strategies are effective for elucidating structure-activity relationships (SAR) and target binding modes?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PFOR enzymes (critical in anaerobic metabolism). Prioritize hydrogen bonds between the amide group and active-site residues (e.g., Asp or Arg) .

- QSAR Modeling : Employ descriptors like logP, topological polar surface area (TPSA), and Hammett constants to correlate substituent effects (e.g., methoxy vs. nitro groups) with antimicrobial IC₅₀ values .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues driving affinity .

Advanced: How do crystallographic studies inform the understanding of intermolecular interactions and stability?

Answer:

- Hydrogen Bonding : The amide N-H forms centrosymmetric dimers with thiazole N atoms (e.g., N1—H1⋯N2 interactions at ~2.8 Å), stabilizing the crystal lattice .

- Packing Effects : Non-classical C—H⋯O/F interactions (e.g., C4—H4⋯F2 at ~3.2 Å) contribute to molecular rigidity and melting point elevation .

- Polymorphism Screening : Use solvent-drop grinding experiments to identify stable polymorphs for formulation studies .

Advanced: What methodological challenges arise in scaling up synthesis, and how can they be mitigated?

Answer:

- Byproduct Formation :

- Side reactions during amide coupling (e.g., over-acylation) are minimized by slow addition of acyl chlorides at 0–5°C .

- Purification Bottlenecks :

- Replace column chromatography with pH-selective crystallization (e.g., precipitate impurities by adjusting to pH 4–5) .

- Yield Variability :

- Optimize stoichiometry using DoE (Design of Experiments) for critical steps like Schiff base formation .

Advanced: How does the electronic nature of substituents (e.g., methoxy vs. nitro groups) influence bioactivity and metabolic stability?

Answer:

- Electron-Donating Groups (e.g., Methoxy) :

- Enhance membrane permeability via increased lipophilicity (logP ~2.5) but may reduce metabolic stability due to CYP450-mediated demethylation .

- Electron-Withdrawing Groups (e.g., Nitro) :

- Improve target binding (e.g., nitro groups form charge-transfer complexes with flavoproteins) but increase hepatotoxicity risks .

- Balanced Design : Hybrid derivatives with para-methoxy and meta-fluoro substituents show optimal MIC values (e.g., 8 µg/mL against S. aureus) and microsomal stability (t₁/₂ > 60 min) .

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.